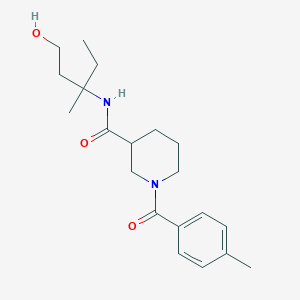
N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide, also known as HMA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the reduction of oxidative stress. This compound has been found to bind to amyloid-beta peptides and prevent their aggregation, which is thought to be a key factor in the development of Alzheimer's disease. Additionally, this compound has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its ability to inhibit protein aggregation and reduce oxidative stress, this compound has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. This compound has also been found to increase the activity of choline acetyltransferase, an enzyme that is involved in the synthesis of acetylcholine, a neurotransmitter that is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide. One area of interest is the development of more potent and selective this compound analogs that can be used in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the long-term effects and safety of this compound in humans. Finally, research on the mechanism of action of this compound could lead to the development of new therapeutic targets for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with piperidine-3-carboxylic acid to form 1-(4-methylbenzoyl)piperidine-3-carboxylic acid. The acid is then converted into its corresponding acid chloride, which is reacted with N-(1-hydroxy-3-methylpentan-3-yl)amine to obtain this compound.
Applications De Recherche Scientifique
N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Additionally, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is implicated in the development of Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-4-20(3,11-13-23)21-18(24)17-6-5-12-22(14-17)19(25)16-9-7-15(2)8-10-16/h7-10,17,23H,4-6,11-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRLIKOCGVVBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)
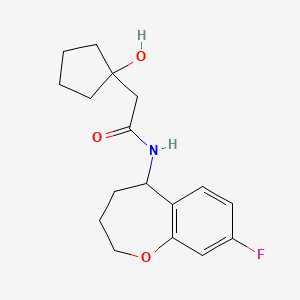
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
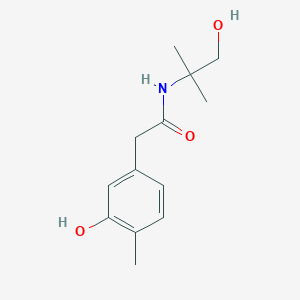
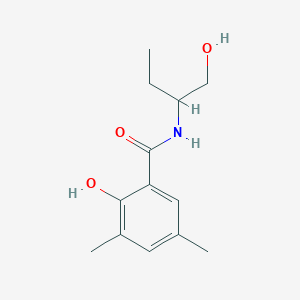
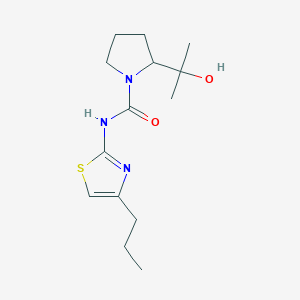
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)

![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)